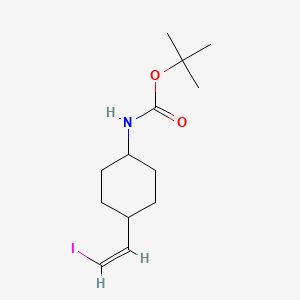

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate

Description

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group, an iodovinyl group, and a cyclohexyl ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula |

C13H22INO2 |

|---|---|

Molecular Weight |

351.22 g/mol |

IUPAC Name |

tert-butyl N-[4-[(Z)-2-iodoethenyl]cyclohexyl]carbamate |

InChI |

InChI=1S/C13H22INO2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8-11H,4-7H2,1-3H3,(H,15,16)/b9-8- |

InChI Key |

UEMWPUWTPSAQMI-HJWRWDBZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)/C=C\I |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C=CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Cyclohexyl Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the Iodovinyl Group: This step often involves halogenation reactions, where iodine is introduced to form the iodovinyl moiety.

Attachment of the Tert-Butyl Group: This is usually done through alkylation reactions, where a tert-butyl group is added to the molecule.

Carbamate Formation: The final step involves the formation of the carbamate group, typically through the reaction of an amine with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.

Substitution: The iodovinyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate involves its interaction with specific molecular targets. The iodovinyl group can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclohexyl ring provides structural stability, while the carbamate group can interact with biological molecules through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Rel-tert-butyl ((1r,4r)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:

- tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- tert-Butyl (1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its iodovinyl group, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

Rel-tert-butyl ((1R,4R)-4-((Z)-2-iodovinyl)cyclohexyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article focuses on the synthesis, biological activity, and implications of this compound in various fields, particularly in medicinal chemistry and pharmacology.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₃₄N₂O₂

- CAS Number : Not specified in the search results.

- Molecular Weight : 302.48 g/mol

The compound features a cyclohexyl group, which is significant in influencing its biological interactions. The presence of the iodine atom in the structure may also contribute to its reactivity and potential therapeutic effects.

Anti-inflammatory Activity

Research indicates that carbamate derivatives, including those similar to this compound, exhibit anti-inflammatory properties. A study highlighted that certain substituted phenylcarbamates showed significant inhibition of inflammation in vivo. For instance, compounds derived from tert-butyl phenylcarbamate demonstrated inhibition percentages ranging from 39% to 54% when tested against carrageenan-induced edema in rats .

The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In silico docking studies have suggested favorable binding modes of these compounds to COX-2, indicating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Potential

Preliminary studies have also explored the anticancer potential of related carbamate compounds. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. While specific data on this compound is limited, related compounds have shown promise in inhibiting tumor growth in various cancer cell lines .

Study on Related Carbamates

In a study focusing on the synthesis and biological evaluation of various tert-butyl carbamate derivatives, several compounds exhibited promising anti-inflammatory activity. The study utilized a series of in vivo models to assess efficacy and safety profiles .

| Compound | % Inhibition | Method Used |

|---|---|---|

| 4a | 54.239 | Carrageenan-induced edema model |

| 4i | 49.021 | Carrageenan-induced edema model |

Pharmacological Implications

The pharmacological implications of this class of compounds extend beyond inflammation management. Their structural characteristics suggest potential applications in treating various conditions, including pain management and cancer therapy. Further research is necessary to elucidate their full therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.